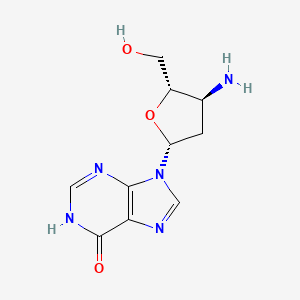
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is an aromatic heterocyclic compound, which is a type of organic compound that contains both carbon and nitrogen atoms in its structure. This compound has been studied for its potential use in a wide range of scientific research applications, including drug research, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug candidate, as it has been shown to have inhibitory activity against the enzyme acetylcholinesterase. It has also been studied for its potential use in biochemistry and pharmacology research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters. In addition, it has been studied for its potential use in medicinal chemistry research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the metabolism of drugs.
Wirkmechanismus
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of muscle movement and cognitive processes. By inhibiting AChE, 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) increases the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. In animal studies, it has been shown to increase the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control. In addition, it has been shown to have inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments include its high efficiency and yield when synthesized using the Suzuki-Miyaura cross-coupling reaction. In addition, it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is not available in large quantities.
Zukünftige Richtungen
The potential future directions for research involving 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include further studies on its potential use as a drug candidate, as well as its potential use in biochemistry and pharmacology research. In addition, further research could be conducted on its potential use in medicinal chemistry research, as well as its potential use in other areas of scientific research. Finally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Synthesemethoden
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids. This reaction is highly efficient, and it produces the desired compound in high yields. Other methods that can be used to synthesize 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include the Stille reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction.
Eigenschaften
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-4-11(9)15)10-3-2-8(14)6-13-10/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZKQTZSCZODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695509 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-24-0 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














